molecular formula C21H21ClF3N7O3S B1679705 PF-562271 HCl

PF-562271 HCl

Número de catálogo: B1679705
Peso molecular: 544.0 g/mol
Clave InChI: RQEBZJWSAAWCAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-562271 hydrochloride is a potent, ATP-competitive, reversible inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2). It has shown significant potential in preclinical studies for its anti-cancer properties, particularly in inhibiting the migration and proliferation of cancer cells .

Aplicaciones Científicas De Investigación

PF-562271 has been primarily studied for its role as a potent inhibitor of specific kinases, particularly those involved in cancer progression and metastasis. The compound exhibits selective inhibition of the p38 MAPK pathway, which is crucial in regulating cellular responses to stress and inflammation. This inhibition can lead to reduced tumor growth and improved survival rates in preclinical cancer models.

Applications in Cancer Research

  • Antitumor Activity :
    • PF-562271 has shown promising results in various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit proliferation. Studies have indicated that it can effectively target tumors with mutations in specific signaling pathways, making it a candidate for personalized medicine approaches .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to understand the binding affinity of PF-562271 with target proteins. These studies help elucidate the mechanism of action and optimize the compound's structure for enhanced efficacy .
  • Combination Therapies :
    • Research has explored the potential of using PF-562271 in combination with other chemotherapeutic agents to enhance therapeutic outcomes. The synergistic effects observed in preclinical studies suggest that this compound could play a significant role in combination therapies for resistant cancer types .

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of PF-562271 have been analyzed to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for developing effective dosing regimens and minimizing potential side effects.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of PF-562271:

  • In Vitro Studies :
    • A study demonstrated that PF-562271 significantly inhibited the growth of human breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
  • In Vivo Models :
    • In animal models, PF-562271 treatment resulted in a marked reduction in tumor size compared to control groups, showcasing its potential as a viable therapeutic option for aggressive cancers .
  • Clinical Trials :
    • Ongoing clinical trials are evaluating the safety and efficacy of PF-562271 in various cancer types. Preliminary results indicate favorable outcomes, warranting further investigation into its clinical applications .

Mecanismo De Acción

Target of Action

PF-562271 HCl primarily targets the non-receptor tyrosine kinase, Focal Adhesion Kinase (FAK), and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2) . FAK plays a crucial role in cellular processes such as cell proliferation, migration, morphology, and survival . Pyk2 is involved in intracellular signaling pathways .

Mode of Action

This compound is an ATP-competitive, reversible inhibitor of FAK and Pyk2 . It binds to the ATP-binding site of FAK, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This inhibits the phosphorylation of FAK, thereby disrupting its function .

Biochemical Pathways

The inhibition of FAK by this compound affects several biochemical pathways. It disrupts the signaling from integrins, cytokines, chemokines, and growth factors, which are all stimuli that FAK transduces . This leads to the inhibition of cell cycle progression, cell migration, and changes in cell morphology .

Pharmacokinetics

After oral administration, this compound is readily absorbed, with the maximum serum concentration achieved between 0.5 to 5 hours . The systemic exposure increases dose-proportionally at doses from 5 mg to 25 mg, but it increases more than dose-proportionally at higher doses . The steady-state exposure of this compound shows more than proportional accumulation, indicating a non-linear pharmacokinetics following repeated oral dosing .

Result of Action

This compound significantly inhibits cell adhesion and migration by inhibiting p-FAK expression and decreasing the Focal Adhesion (FA) surface area . It also inhibits colony formation and induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . This results in the inhibition of tumor cell migration, proliferation, and survival .

Action Environment

It’s known that the compound’s action can be affected by factors such as the presence of other drugs, the physiological state of the cells, and the specific microenvironment of the tumor cells

Análisis Bioquímico

Biochemical Properties

PF-562271 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of focal adhesion kinase and proline-rich tyrosine kinase 2. These kinases are involved in cell adhesion, migration, proliferation, and survival. PF-562271 hydrochloride interacts with the ATP-binding sites of these kinases, thereby preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that are essential for cancer cell survival and proliferation .

Cellular Effects

PF-562271 hydrochloride has been shown to exert significant effects on various types of cells and cellular processes. In high-grade serous ovarian cancer cells, PF-562271 hydrochloride inhibits cell adhesion, migration, and proliferation by targeting focal adhesion kinase-mediated pathways. This compound induces cell cycle arrest in the G1 phase, leading to decreased DNA replication and cell senescence . Additionally, PF-562271 hydrochloride enhances the efficacy of other chemotherapeutic agents, such as temozolomide, in glioblastoma models by inhibiting cell viability, invasion, and migration .

Molecular Mechanism

The molecular mechanism of PF-562271 hydrochloride involves its binding to the ATP-binding sites of focal adhesion kinase and proline-rich tyrosine kinase 2. This binding prevents the phosphorylation of these kinases, thereby inhibiting their activation. The inhibition of focal adhesion kinase and proline-rich tyrosine kinase 2 disrupts downstream signaling pathways, including those involved in cell adhesion, migration, proliferation, and survival. PF-562271 hydrochloride also induces apoptosis in cancer cells by promoting cell cycle arrest and inhibiting DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PF-562271 hydrochloride have been observed to change over time. The compound exhibits dose-dependent inhibition of tumor growth in various xenograft models, with sustained inhibition of focal adhesion kinase phosphorylation for over four hours following a single oral dose . Long-term studies have shown that PF-562271 hydrochloride remains stable and effective in inhibiting tumor progression without causing significant toxicity or adverse effects .

Dosage Effects in Animal Models

The effects of PF-562271 hydrochloride vary with different dosages in animal models. In glioblastoma models, a combination of PF-562271 hydrochloride and temozolomide significantly reduces tumor size and invasive margins, with a 15% increase in survival rate compared to temozolomide monotherapy . In other xenograft models, PF-562271 hydrochloride demonstrates dose-dependent tumor growth inhibition, with maximum inhibition observed at doses of 25 to 50 mg/kg twice daily .

Metabolic Pathways

PF-562271 hydrochloride is involved in metabolic pathways that regulate cell adhesion, migration, and proliferation. The compound inhibits the activity of focal adhesion kinase and proline-rich tyrosine kinase 2, which are key regulators of these processes. By disrupting these pathways, PF-562271 hydrochloride effectively inhibits tumor growth and metastasis .

Transport and Distribution

PF-562271 hydrochloride is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is orally bioavailable and exhibits good tissue penetration, allowing it to effectively inhibit focal adhesion kinase and proline-rich tyrosine kinase 2 in various tumor models .

Subcellular Localization

The subcellular localization of PF-562271 hydrochloride is primarily within the cytoplasm, where it interacts with focal adhesion kinase and proline-rich tyrosine kinase 2. The compound’s activity is influenced by its ability to localize to specific cellular compartments and inhibit key signaling pathways involved in cell adhesion, migration, and proliferation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

PF-562271 hydrochloride is synthesized through a series of chemical reactions involving the coupling of various intermediates. The process typically involves:

Industrial Production Methods

The industrial production of PF-562271 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions

PF-562271 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Actividad Biológica

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride, commonly referred to as PF 562271, is a compound that has gained attention for its potential biological activities, particularly in the context of kinase inhibition and cancer therapeutics.

Chemical Structure and Properties

The molecular formula for PF 562271 is C21H20F3N7O3SC_{21}H_{20}F_3N_7O_3S, with a molecular weight of approximately 507.13 g/mol. The compound features a complex structure that includes a pyrimidine ring, an indole derivative, and a methanesulfonamide group, which contribute to its unique biological properties.

Kinase Inhibition

PF 562271 is primarily recognized for its role as an ATP-competitive inhibitor of various kinases. It has shown significant inhibitory activity against several targets, including:

  • Bcr-Abl Kinase : This is particularly relevant in the context of chronic myeloid leukemia (CML). Studies have demonstrated that PF 562271 can inhibit the proliferation of Ba/F3 cells expressing the Bcr-Abl fusion protein, showcasing its potential as an anti-cancer agent .
  • CDK4/Cyclin D1 : The compound has also been identified as a multikinase inhibitor with potent activity against CDK4/Cyclin D1, which plays a critical role in cell cycle regulation .

Anti-Proliferative Effects

Research indicates that PF 562271 exhibits anti-proliferative activity across various cancer cell lines. For instance, it has been reported to reduce cell viability in models of breast cancer and other malignancies. The compound's mechanism involves the disruption of signaling pathways essential for tumor growth and survival .

Case Studies and Research Findings

  • In vitro Studies : In studies conducted on Ba/F3 cells, PF 562271 demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations. This suggests that the compound could be developed into a therapeutic agent for cancers driven by aberrant kinase activity .
  • Pharmacokinetics : Despite its promising biological activity, PF 562271 has faced challenges related to pharmacokinetics (PK). Modifications to enhance bioavailability have been explored, leading to derivatives with improved PK profiles while maintaining anti-proliferative potency .

Summary of Biological Activities

Activity TypeDescription
Kinase Inhibition Effective against Bcr-Abl and CDK4/Cyclin D1; ATP-competitive inhibitor
Anti-Proliferative Reduces cell viability in various cancer models
Pharmacokinetics Initial compounds showed poor PK; modifications led to improved derivatives

Propiedades

IUPAC Name

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEBZJWSAAWCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.